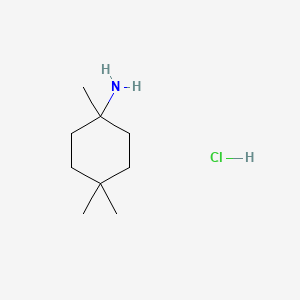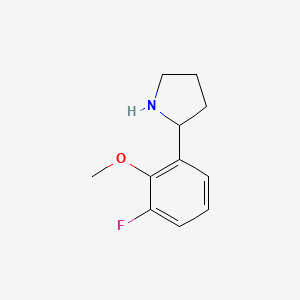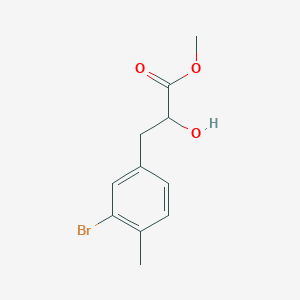![molecular formula C10H18ClNO2 B13590080 tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(chloromethyl)cyclobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. The reactions are typically carried out in polar solvents such as DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butylN-[1-(hydroxymethyl)cyclobutyl]carbamate
- tert-butylN-[1-(methyl)cyclobutyl]carbamate
- tert-butylN-[1-(bromomethyl)cyclobutyl]carbamate
Uniqueness
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H18ClNO2 |
|---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18ClNO2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
XOWWOCWENCBRHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


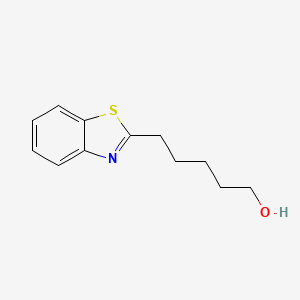
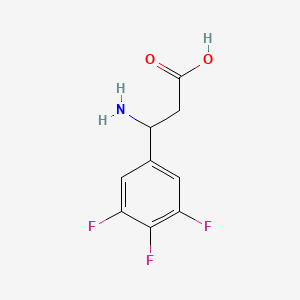
![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
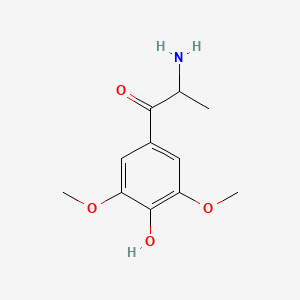
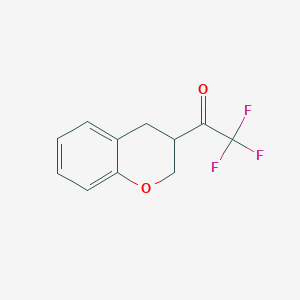
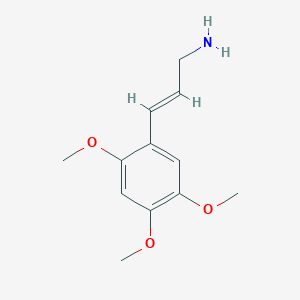
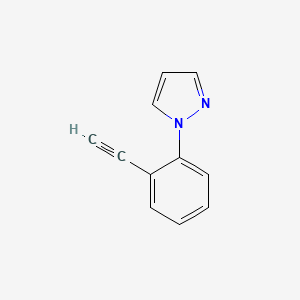
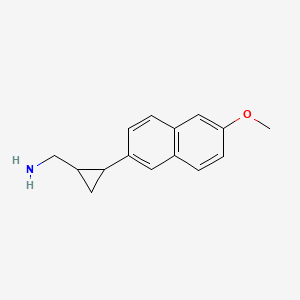
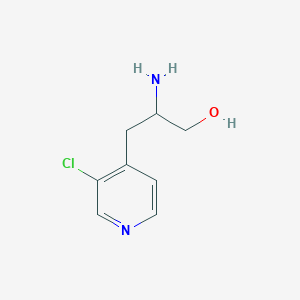
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
